

An In-depth Technical Guide to the Physicochemical Properties of 7-BIA

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Compound of Interest

Compound Name: 7-BIA

Cat. No.: B2909539

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This technical guide provides a comprehensive overview of the core physicochemical properties of **7-BIA** (7-butoxy-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde), a potent inhibitor of receptor-type protein tyrosine phosphatase D (PTPRD). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its biological context.

Core Physicochemical Data

7-BIA is a synthetic organic compound and an analog of illudalic acid. Its fundamental physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ O ₆	[1]
Molecular Weight	294.30 g/mol	[1]
Appearance	Off-white to light yellow solid	MedChemExpress
SMILES	<chem>O=CC1=C(C2=CC(OCCCC)=C1OC)CC(O)OC2=O</chem>	MedChemExpress
CAS Number	1313403-49-4	MedChemExpress

Solubility and Stability

The solubility and stability of a compound are critical parameters in drug development, influencing its formulation and bioavailability.

Parameter	Details	Source
Solubility	DMSO: 125 mg/mL (424.74 mM) (requires sonication) Ethanol: 50 mg/mL (169.89 mM) (requires sonication)	MedChemExpress
Storage (Powder)	-20°C for 3 years 4°C for 2 years	MedChemExpress
Storage (in Solvent)	-80°C for 2 years -20°C for 1 year	MedChemExpress

Note: Specific experimental values for melting point, pKa, and logP for **7-BIA** are not readily available in the cited literature. Computational prediction tools can be utilized to estimate these values, but experimental verification is recommended.

Biological Activity

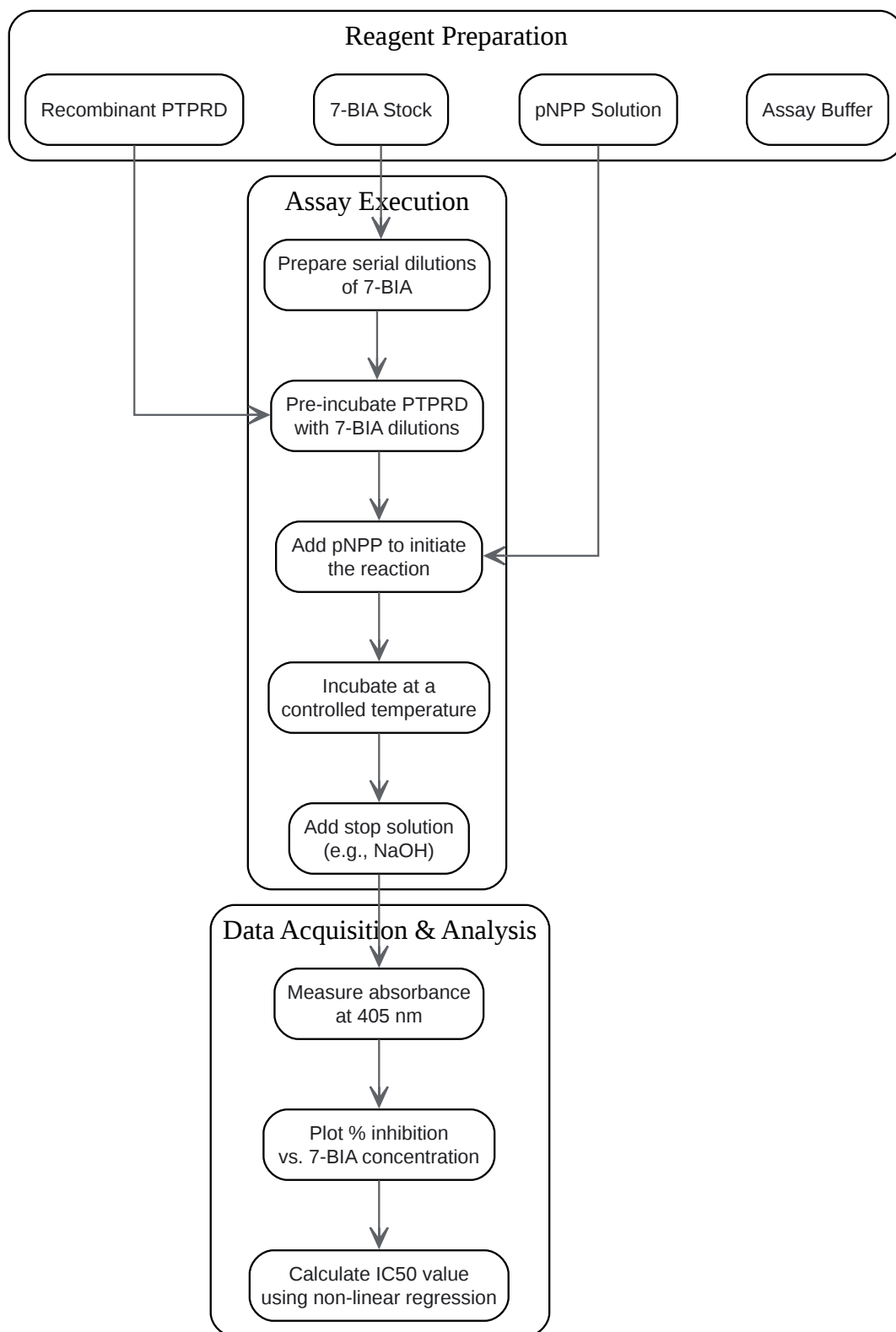
7-BIA is primarily characterized as an inhibitor of PTPRD, a receptor-type protein tyrosine phosphatase. Its inhibitory activity is a key aspect of its potential therapeutic applications, particularly in the context of addiction.

Target	IC ₅₀ Value	Notes	Source
PTPRD (human, recombinant)	~1–3 μ M	-	[2] [3]
PTPRS (human, recombinant)	40 μ M	7-BIA exhibits selectivity for PTPRD over its close relative PTPRS.	[2] [3]

Experimental Protocols

Determination of PTPRD Inhibition (IC_{50}) using p-Nitrophenyl Phosphate (pNPP) Assay

The half-maximal inhibitory concentration (IC_{50}) of **7-BIA** against PTPRD is determined using a colorimetric phosphatase assay with p-nitrophenyl phosphate (pNPP) as a substrate. The following protocol outlines the general steps involved.



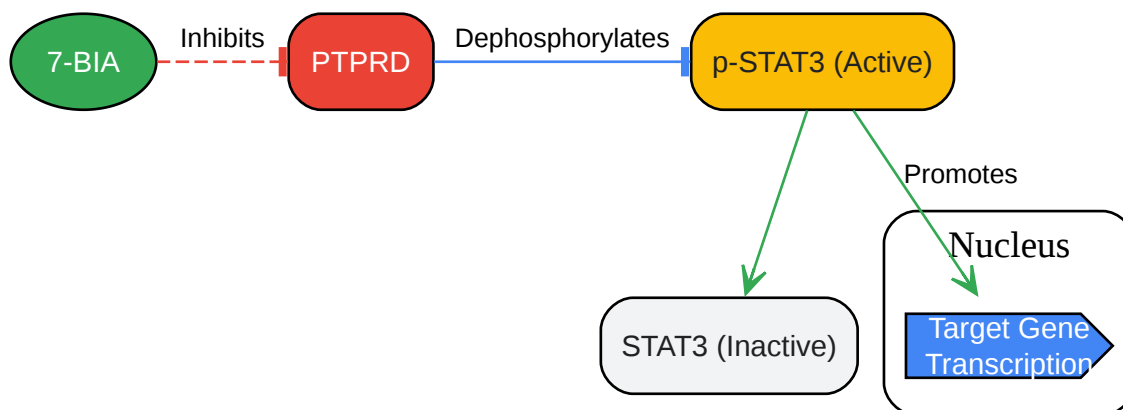
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Caption: Workflow for determining the IC₅₀ of **7-BIA** against PTPRD.

- Reagent Preparation:
 - Prepare a stock solution of **7-BIA** in a suitable solvent (e.g., DMSO).
 - Dilute the recombinant human PTPRD enzyme to a working concentration in an appropriate assay buffer.
 - Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
- Assay Procedure:
 - Perform serial dilutions of the **7-BIA** stock solution to obtain a range of concentrations.
 - In a 96-well plate, add the PTPRD enzyme to each well.
 - Add the different concentrations of **7-BIA** to the wells and pre-incubate for a defined period to allow for inhibitor binding.
 - Initiate the phosphatase reaction by adding the pNPP solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing for the enzymatic conversion of pNPP to p-nitrophenol.
 - Stop the reaction by adding a stop solution, such as sodium hydroxide (NaOH), which also enhances the color of the product.
- Data Analysis:
 - Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.
 - Calculate the percentage of inhibition for each concentration of **7-BIA** relative to a control without the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the **7-BIA** concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Signaling Pathway

7-BIA exerts its biological effects by inhibiting PTPRD, which in turn modulates downstream signaling pathways. A key substrate of PTPRD is the Signal Transducer and Activator of Transcription 3 (STAT3). PTPRD dephosphorylates STAT3, thereby negatively regulating its activity.^{[1][4]}



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Caption: PTPRD-STAT3 signaling pathway and the inhibitory action of **7-BIA**.

In this pathway, activated (phosphorylated) STAT3 (p-STAT3) translocates to the nucleus and promotes the transcription of target genes involved in various cellular processes. PTPRD acts as a negative regulator by dephosphorylating p-STAT3, thus inactivating it. By inhibiting PTPRD, **7-BIA** prevents the dephosphorylation of p-STAT3, leading to its sustained activation and downstream effects. This mechanism is of significant interest in studying and potentially treating conditions where STAT3 signaling is dysregulated.

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